Di-tert-butyl 1,2-diazepane-1,2-dicarboxylate
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Overview
Description
Di-tert-butyl 1,2-diazepane-1,2-dicarboxylate is a chemical compound with the molecular formula C15H28N2O4. It is known for its applications in various fields of scientific research, including chemistry, biology, and industry. The compound is characterized by its diazepane ring structure, which is substituted with tert-butyl groups and dicarboxylate functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl 1,2-diazepane-1,2-dicarboxylate typically involves the reaction of diazepane derivatives with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl 1,2-diazepane-1,2-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions yield oxides, reduction reactions produce amines, and substitution reactions result in the formation of new substituted derivatives .
Scientific Research Applications
Di-tert-butyl 1,2-diazepane-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of di-tert-butyl 1,2-diazepane-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The diazepane ring structure allows it to bind to active sites of enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Di-tert-butyl diazene-1,2-dicarboxylate: Similar in structure but with a diazene group instead of a diazepane ring.
Di-tert-butyl 1,4-diazepane-1,4-dicarboxylate: Another diazepane derivative with different substitution patterns.
Uniqueness
Di-tert-butyl 1,2-diazepane-1,2-dicarboxylate is unique due to its specific substitution pattern and the presence of both tert-butyl and dicarboxylate groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
ditert-butyl diazepane-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O4/c1-14(2,3)20-12(18)16-10-8-7-9-11-17(16)13(19)21-15(4,5)6/h7-11H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTPTLWFFCKYLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCCN1C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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